molecular formula C21H15N3O2S2 B2760013 (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile CAS No. 691883-96-2

(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile

Cat. No.: B2760013
CAS No.: 691883-96-2
M. Wt: 405.49
InChI Key: PZTPBWXUCCELGI-QGOAFFKASA-N
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Description

(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile is a complex organic compound with a unique structure that combines a benzenesulfonyl group, an imidazo[2,1-b][1,3]thiazole ring, and a prop-2-enenitrile moiety

Scientific Research Applications

(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: It may have potential as a biochemical probe or as a starting point for the development of bioactive molecules.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile typically involves multiple steps, starting with the preparation of the imidazo[2,1-b][1,3]thiazole core. This can be achieved through the cyclization of appropriate precursors under specific conditions. The benzenesulfonyl group is then introduced via sulfonylation reactions, and the final step involves the formation of the prop-2-enenitrile moiety through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be used to modify the nitrile group or other functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of (2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with proteins or enzymes, potentially inhibiting their activity. The imidazo[2,1-b][1,3]thiazole ring may also play a role in binding to specific receptors or interacting with nucleic acids. The exact mechanism would depend on the specific biological context and the compound’s structural features.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile is unique due to its combination of functional groups and its potential for diverse chemical reactivity. The presence of the benzenesulfonyl group, imidazo[2,1-b][1,3]thiazole ring, and prop-2-enenitrile moiety provides a versatile platform for further chemical modifications and applications in various fields.

Properties

IUPAC Name

(E)-2-(benzenesulfonyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2S2/c1-15-7-9-16(10-8-15)20-19(24-11-12-27-21(24)23-20)13-18(14-22)28(25,26)17-5-3-2-4-6-17/h2-13H,1H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTPBWXUCCELGI-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=C(N3C=CSC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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